molecular formula C7H6ClFS B7937941 (4-Chloro-3-fluorophenyl)methanethiol

(4-Chloro-3-fluorophenyl)methanethiol

Cat. No.: B7937941
M. Wt: 176.64 g/mol
InChI Key: ALLSRRLHVQYAPS-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluorophenyl)methanethiol is a thiol-containing aromatic compound characterized by a methanethiol (-CH2SH) group attached to a benzene ring substituted with chlorine (Cl) at the para-position (C4) and fluorine (F) at the meta-position (C3).

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLSRRLHVQYAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-fluorophenyl)methanethiol typically involves the following steps:

  • Halogenation: The starting material, phenol, undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions on the benzene ring.

  • Thiolation: The halogenated phenol is then treated with a thiolating agent, such as thiourea or hydrogen sulfide, to introduce the methanethiol group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process that ensures high purity and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

(4-Chloro-3-fluorophenyl)methanethiol: undergoes various types of chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can undergo reduction reactions, although this is less common.

  • Substitution: The chlorine and fluorine atoms on the benzene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite are used, often under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride may be employed.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Disulfides, sulfonic acids.

  • Reduction: Reduced derivatives of the compound.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-3-fluorophenyl)methanethiol: has a range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition or receptor binding assays.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Chloro-3-fluorophenyl)methanethiol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the aromatic ring significantly alter the physicochemical properties of methanethiol derivatives. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Reactivity Features
(4-Chloro-3-fluorophenyl)methanethiol Cl (C4), F (C3) 178.63 High electrophilicity due to Cl/F synergy; steric hindrance at C3 may slow nucleophilic attacks.
(3-Chlorophenyl)methanethiol Cl (C3) 158.64 Moderate electrophilicity; Cl at C3 directs electrophilic substitution to C2/C4 positions .
(4-Fluorophenyl)methanethiol F (C4) 142.18 Enhanced solubility in polar solvents; fluorine’s inductive effect stabilizes thiolate intermediates.

Key Findings :

  • Electronic Effects: The combination of Cl (strongly electron-withdrawing) and F (moderately electron-withdrawing) in this compound creates a polarized aromatic system, enhancing its susceptibility to nucleophilic aromatic substitution (NAS) compared to monosubstituted analogs .

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